molecular formula C8H12N2O3 B1427667 1-(3-Oxopiperazin-1-yl)butane-1,3-dione CAS No. 1183530-90-6

1-(3-Oxopiperazin-1-yl)butane-1,3-dione

Cat. No.: B1427667
CAS No.: 1183530-90-6
M. Wt: 184.19 g/mol
InChI Key: QPRRIUVXZBEIMU-UHFFFAOYSA-N
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Description

1-(3-Oxopiperazin-1-yl)butane-1,3-dione is a versatile small molecule scaffold used in various research and industrial applications. It has the chemical formula C8H12N2O3 and a molecular weight of 184.19 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a butane-1,3-dione moiety, making it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

1-(3-oxopiperazin-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6(11)4-8(13)10-3-2-9-7(12)5-10/h2-5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRIUVXZBEIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione typically involves the reaction of piperazine with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3-Oxopiperazin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperazine ring allows for substitution reactions with various reagents, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1-(3-Oxopiperazin-1-yl)butane-1,3-dione serves as a building block for synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions such as:

  • Oxidation : Producing corresponding oxides.
  • Reduction : Yielding different reduced forms.
  • Substitution : The piperazine ring facilitates substitution reactions with various reagents.

These reactions enable the creation of diverse derivatives with potential applications in drug development and material science.

Biology

In biological research, this compound is utilized in developing biochemical assays and as a probe in biological studies. Its ability to interact with specific molecular targets makes it valuable for:

  • Enzyme inhibition studies : Investigating its role in modulating enzyme activity.
  • Cellular pathway analysis : Understanding how it affects cellular processes .

Medicine

The therapeutic potential of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione is being explored for various medical applications:

  • Drug Development : It acts as a precursor for synthesizing new pharmaceuticals.
  • Cancer Research : Studies indicate that it may inhibit prenyl-protein transferase, which is involved in oncogenic signaling pathways .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into formulations for:

  • Organic buffers : Used in biological and biochemical applications.
  • Specialty polymers : Contributing to the development of advanced materials .

Case Study 1: Inhibition of Prenylation in Cancer Cells

A study focused on the inhibitory effects of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione on prenyl-protein transferase demonstrated its potential as an anti-cancer agent. The results indicated significant inhibition of oncogene protein Ras prenylation, suggesting a pathway for therapeutic intervention in cancer treatment .

Case Study 2: Development of Biochemical Assays

In another research initiative, this compound was employed to develop novel biochemical assays aimed at understanding enzyme kinetics. The assays revealed insights into enzyme-substrate interactions that could lead to advancements in drug discovery .

Mechanism of Action

The mechanism of action of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The piperazine ring and butane-1,3-dione moiety allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

1-(3-Oxopiperazin-1-yl)butane-1,3-dione can be compared with other similar compounds, such as:

    1-(2-Oxopiperazin-1-yl)butane-1,3-dione: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(3-Oxopiperazin-1-yl)pentane-1,3-dione: Similar structure but with an extended carbon chain.

    1-(3-Oxopiperazin-1-yl)butane-2,3-dione: Similar structure but with a different position of the carbonyl group.

The uniqueness of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-(3-Oxopiperazin-1-yl)butane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on available research.

Chemical Structure

The compound features a piperazine ring substituted with a ketone group, which is critical for its biological activity. The structure can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that derivatives of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione exhibit significant anticancer properties. A study demonstrated that these compounds inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

1-(3-Oxopiperazin-1-yl)butane-1,3-dione has also been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity is mediated through the suppression of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione in vitro on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with standard chemotherapeutic agents such as doxorubicin.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating potent antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Molecular Mechanisms

The biological effects of 1-(3-Oxopiperazin-1-yl)butane-1,3-dione are attributed to its ability to interact with various molecular targets:

  • Cyclooxygenase Inhibition : It has been shown to inhibit COX enzymes, which are involved in the inflammatory process .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

Q & A

Q. What are the common synthetic routes for 1-(3-Oxopiperazin-1-yl)butane-1,3-dione?

The compound is typically synthesized via coupling reactions between piperazine derivatives and diketone precursors. For example, analogous methods involve activating carboxylic acids with coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF, followed by reaction with amines or heterocycles . Stoichiometric optimization and solvent selection (e.g., DMF or THF) are critical for yield improvement.

Q. How is 1-(3-Oxopiperazin-1-yl)butane-1,3-dione characterized structurally?

Key techniques include NMR spectroscopy (¹H/¹³C) for functional group analysis and X-ray crystallography for resolving crystal packing and bond angles. Software like SHELX is widely used for refining crystallographic data, especially for small-molecule structures . IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) stretches.

Q. What stability considerations apply during storage and handling?

The compound should be stored in sealed containers under inert gas (e.g., argon) at low temperatures (-20°C) to prevent hydrolysis of the diketone moiety. Compatibility with common lab solvents (e.g., DMSO, ethanol) should be verified empirically, as diketones may degrade in protic acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., ambiguous NMR peaks)?

Contradictions in NMR assignments may arise from tautomerism in diketones or dynamic proton exchange. Advanced methods include:

  • Variable-temperature NMR to observe slow-exchange protons.
  • 2D NMR (COSY, HSQC) for correlating proton and carbon signals.
  • X-ray crystallography to unambiguously assign connectivity .

Q. What strategies optimize reaction yields in complex piperazine-diketone coupling?

Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance selectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl, Boc) prevents side reactions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock, Schrödinger Suite) models binding affinities to enzymes or receptors. Key steps:

  • Generate 3D conformers using density functional theory (DFT) .
  • Simulate interactions with target active sites (e.g., kinase domains).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs assess the compound’s potential antimicrobial activity?

  • MIC assays : Measure minimum inhibitory concentrations against bacterial/fungal strains.
  • Time-kill kinetics : Monitor bactericidal/fungicidal activity over 24–48 hours.
  • Synergy studies : Combine with known antibiotics (e.g., β-lactams) to evaluate additive effects .

Q. How do researchers address instability in biological assays (e.g., serum degradation)?

  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
  • Serum protein binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound compound.
  • Prodrug strategies : Modify labile groups (e.g., esterify diketones) to enhance bioavailability .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting crystallographic data (e.g., disorder in crystal structures)?

Disorder in piperazine or diketone moieties may arise from conformational flexibility. Mitigation strategies:

  • Collect high-resolution data (<1.0 Å) to resolve electron density.
  • Apply TWINLAW in SHELXL for twinned crystals .
  • Compare multiple datasets to identify systematic errors.

Q. What statistical methods validate purity and batch-to-batch consistency?

  • HPLC-MS : Quantify impurities (>0.1%) using reverse-phase columns and UV/ESI-MS detection.
  • Principal component analysis (PCA) : Compare NMR/IR spectra across batches to detect outliers.
  • Accelerated stability studies : Expose samples to heat/humidity and monitor degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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